4-(benzyloxy)-1H-indole-2-carboxylic acid
Overview
Description
4-(Benzyloxy)-1H-indole-2-carboxylic acid is a chemical compound that serves as an important synthetic intermediate in the production of various pharmacologically active compounds. It is characterized by the presence of a benzyloxy group attached to the fourth position of an indole ring and a carboxylic acid group at the second position. This compound is relevant in the field of medicinal chemistry due to its potential to be transformed into a wide range of derivatives with diverse biological activities.
Synthesis Analysis
The synthesis of 4-(benzyloxy)-1H-indole-2-carboxylic acid derivatives can be achieved through several methods. One approach involves the catalytic hydrogenation of 4-benzyloxyindoles, which can lead to the formation of 4,5,6,7-tetrahydro-4-ox-indoles. However, selective preparation methods for 4-hydroxyindoles have been described, which are crucial for further functionalization . Another method for synthesizing derivatives of 4-(benzyloxy)-1H-indole-2-carboxylic acid involves the reaction of 4-benzyloxyindole-2-carboxylic acid hydrazide with aromatic and heterocyclic aldehydes under refluxing conditions in an alcoholic medium. This process can be enhanced using microwave irradiation techniques, and the resulting arylidene-hydrazides are confirmed through spectroscopic techniques such as FTIR, NMR, and MS .
Molecular Structure Analysis
The molecular structure of 4-(benzyloxy)-1H-indole-2-carboxylic acid and its derivatives is characterized by the indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The benzyloxy group and the carboxylic acid moiety are key functional groups that influence the reactivity and properties of the molecule. The electron impact mass spectral fragmentation pattern of these compounds provides insights into their structural features .
Chemical Reactions Analysis
4-(Benzyloxy)-1H-indole-2-carboxylic acid can undergo various chemical reactions, which are essential for the synthesis of diverse compounds. For instance, esters of this acid can be formylated to introduce a formyl group at specific positions on the indole ring. The etherification of 4-hydroxyindoles with compounds like epichlorohydrin has also been explored, and the resulting side chains are characterized by their NMR spectra . Additionally, the compound can participate in cascade reactions catalyzed by Rh(iii) to produce benzo[a]carbazoles, demonstrating its versatility in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(benzyloxy)-1H-indole-2-carboxylic acid are influenced by its functional groups. The benzyloxy group can affect the solubility and reactivity of the molecule, while the carboxylic acid group can engage in hydrogen bonding and deprotonation under basic conditions. The compound's properties are crucial for its separation and identification using techniques such as high-performance liquid chromatography (HPLC), where it can be tagged with fluorescent reagents for detection . The synthesis of hydroxyindole-3-carboxylic acids from benzyloxyindoles also highlights the importance of understanding the compound's reactivity for the preparation of biologically relevant molecules .
Scientific Research Applications
Anticancer and Anti-inflammatory Applications
- Anti-inflammatory Activity : A study on indole acetamide derivatives, including compounds related to 4-(benzyloxy)-1H-indole-2-carboxylic acid, revealed anti-inflammatory properties through in silico modeling, targeting cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).
- Anticancer Properties : Indole-coumarin hybrids, closely related to 4-(benzyloxy)-1H-indole-2-carboxylic acid, showed significant anticancer activity in studies, particularly against breast cancer cell lines. These compounds also demonstrated interactions with apoptosis-related genes like Bcl-2, which is crucial in tumorigenesis (Kamath et al., 2015).
Photophysical and Luminescent Properties
- Luminescent Properties : Research involving 4-benzyloxy benzoic acid derivatives, closely related to 4-(benzyloxy)-1H-indole-2-carboxylic acid, showed that these compounds have significant photophysical properties. Specifically, when used with lanthanide coordination compounds, they exhibited varying luminescent efficiencies, which were influenced by electron-releasing or withdrawing substituents (Sivakumar et al., 2010).
Molecular Synthesis and Characterization
- Molecular Synthesis and Analysis : There's extensive research on synthesizing and characterizing compounds structurally related to 4-(benzyloxy)-1H-indole-2-carboxylic acid. These studies provide insights into the molecular structure, optimization, and potential industrial applications of these compounds (Zuo, 2014).
Antimicrobial Activity
- Antibacterial and Antifungal Activities : Indole-2-carboxylic acid derivatives, closely related to the subject compound, have shown significant antibacterial and moderate antifungal activities, making them potential candidates for developing new antimicrobial agents (Raju et al., 2015).
Other Applications
- Miscellaneous Applications : Research on various indole derivatives, including those structurally similar to 4-(benzyloxy)-1H-indole-2-carboxylic acid, has also revealed potential applications in other areas such as enzymatic inhibition, synthesis methodologies, and in creating novel compounds with potential pharmacological activities (Bingul et al., 2019).
properties
IUPAC Name |
4-phenylmethoxy-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(19)14-9-12-13(17-14)7-4-8-15(12)20-10-11-5-2-1-3-6-11/h1-9,17H,10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXFWBDVTDHJFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370751 | |
Record name | 4-(benzyloxy)-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-1H-indole-2-carboxylic acid | |
CAS RN |
39731-09-4 | |
Record name | 4-(benzyloxy)-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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